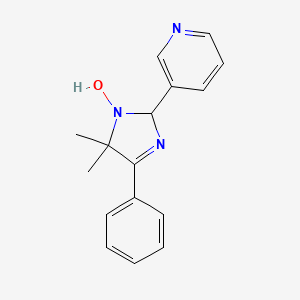
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is a member of pyridines.
Aplicaciones Científicas De Investigación
pH Monitoring Applications
One significant application of compounds related to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is in pH monitoring. A study by Kirilyuk et al. (2005) on a series of related nitroxides demonstrated their utility in pH-sensitive environments due to protonation of the amidino moiety and basic groups at the imidazole ring. This broad range of pH-sensitivity is particularly useful for biophysical and biomedical applications, including pH-monitoring in the stomach (Kirilyuk et al., 2005).
Structural Characterization and Crystal Structures
Studies on compounds structurally similar to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine have focused on their synthesis and crystal structure characterization. For example, Ma et al. (2018) investigated derivatives of 2-chloromethyl-pyridine, providing insights into their crystal structures and hydrogen-bonding interactions, which are crucial for understanding the structural dynamics of similar compounds (Ma et al., 2018).
Synthesis and Chemical Properties
The synthesis and characterization of imidazole-pyridine derivatives are a key area of research, offering insights into their properties and potential applications. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, exploring their optical properties and discussing their potential as emitters with large Stokes' shifts (Volpi et al., 2017).
Biomedical Applications
Another important area of research involves the exploration of imidazole-pyridine derivatives for biomedical applications. Bukowski & Janowiec (1996) synthesized various derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which were then tested for antituberculotic activity, highlighting the potential medical applications of these compounds (Bukowski & Janowiec, 1996).
Propiedades
Nombre del producto |
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine |
|---|---|
Fórmula molecular |
C16H17N3O |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C16H17N3O/c1-16(2)14(12-7-4-3-5-8-12)18-15(19(16)20)13-9-6-10-17-11-13/h3-11,15,20H,1-2H3 |
Clave InChI |
ILDXDHGIXWBHLY-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227534.png)
![4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester](/img/structure/B1227538.png)
![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)
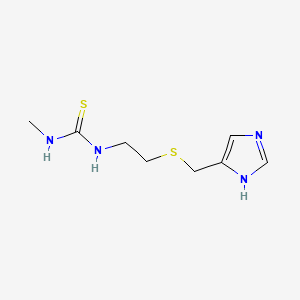

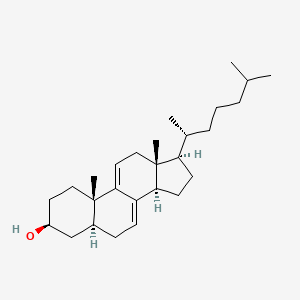
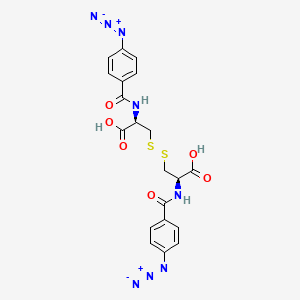
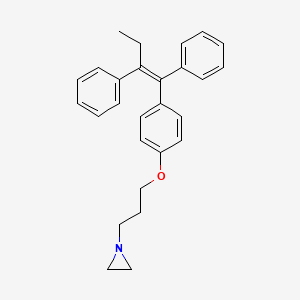

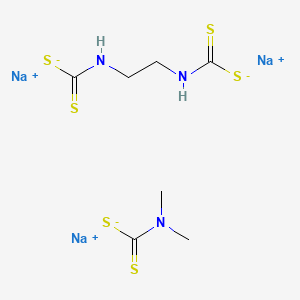

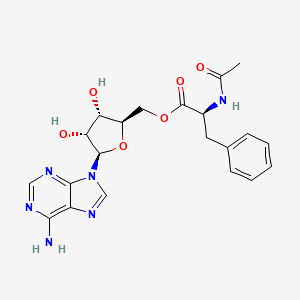

![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)